6-Chloro-8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride
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Overview
Description
6-Chloro-8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride is a chemical compound with the molecular formula C10H11ClFN.ClH. It is a derivative of tetrahydroquinoline, a bicyclic structure that is significant in medicinal chemistry due to its biological activity. This compound is often used in research and development within the pharmaceutical industry.
Mechanism of Action
Mode of Action
It’s worth noting that many similar compounds interact with their targets by binding to active sites, leading to changes in the targets’ function .
Biochemical Pathways
Similar compounds often affect multiple pathways, leading to downstream effects on cellular processes .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety .
Result of Action
Similar compounds often have a range of effects at the molecular and cellular level, depending on their targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like EN300-27082279 . These factors can include pH, temperature, presence of other molecules, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step introduces the acyl group into the aromatic ring.
Reduction: The acyl group is then reduced to an alkane.
Halogenation: Introduction of chlorine and fluorine atoms into the structure.
Cyclization: Formation of the tetrahydroquinoline ring system.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses hydrogen gas with a palladium catalyst.
Substitution: Utilizes nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted quinolines and dihydroquinolines, which are valuable intermediates in the synthesis of pharmaceuticals.
Scientific Research Applications
6-Chloro-8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-5-methyl-1,2,3,4-tetrahydroquinoline
- 8-Fluoro-5-methyl-1,2,3,4-tetrahydroquinoline
- 6-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline
Uniqueness
6-Chloro-8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile intermediate in the synthesis of various bioactive compounds.
Properties
IUPAC Name |
6-chloro-8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN.ClH/c1-6-7-3-2-4-13-10(7)9(12)5-8(6)11;/h5,13H,2-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLSZVNJEXUDIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C2=C1CCCN2)F)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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